molecular formula C7H11BrClN3 B12271754 1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride

1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride

Cat. No.: B12271754
M. Wt: 252.54 g/mol
InChI Key: FZQHTUNBECXDHM-UHFFFAOYSA-N
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Description

1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the pyrazole ring, a five-membered ring containing two nitrogen atoms, contributes to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines . The final step involves the Suzuki–Miyaura cross-coupling reaction with boronic acids to introduce the brominated pyrazole moiety .

Chemical Reactions Analysis

1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine and pyrazole rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

1-[(Azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of azetidine and pyrazole rings, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C7H11BrClN3

Molecular Weight

252.54 g/mol

IUPAC Name

1-(azetidin-3-ylmethyl)-4-bromopyrazole;hydrochloride

InChI

InChI=1S/C7H10BrN3.ClH/c8-7-3-10-11(5-7)4-6-1-9-2-6;/h3,5-6,9H,1-2,4H2;1H

InChI Key

FZQHTUNBECXDHM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CN2C=C(C=N2)Br.Cl

Origin of Product

United States

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